molecular formula C15H30O3Si B14439528 Dibutyl(ethyl)silyl 4-oxopentanoate CAS No. 78382-23-7

Dibutyl(ethyl)silyl 4-oxopentanoate

Cat. No.: B14439528
CAS No.: 78382-23-7
M. Wt: 286.48 g/mol
InChI Key: NZCFJDGWHLYLQS-UHFFFAOYSA-N
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Description

Ethyl 4-oxopentanoate (CAS 539-88-8), commonly known as ethyl levulinate, is a versatile ester derived from levulinic acid. Its structure comprises a five-carbon chain with a ketone group at the fourth position and an ethyl ester moiety. Key properties include:

  • Molecular formula: C₇H₁₂O₃
  • Molecular weight: 144.17 g/mol
  • Boiling point: 206°C
  • Solubility: Miscible with oxygenated solvents; partially soluble in water .

Ethyl levulinate is synthesized via esterification of levulinic acid with ethanol . It finds applications in flavoring agents, biofuels, and as a precursor in pharmaceutical synthesis (e.g., indometacin and mefruside derivatives) .

Properties

CAS No.

78382-23-7

Molecular Formula

C15H30O3Si

Molecular Weight

286.48 g/mol

IUPAC Name

[dibutyl(ethyl)silyl] 4-oxopentanoate

InChI

InChI=1S/C15H30O3Si/c1-5-8-12-19(7-3,13-9-6-2)18-15(17)11-10-14(4)16/h5-13H2,1-4H3

InChI Key

NZCFJDGWHLYLQS-UHFFFAOYSA-N

Canonical SMILES

CCCC[Si](CC)(CCCC)OC(=O)CCC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dibutyl(ethyl)silyl 4-oxopentanoate typically involves the reaction of ethyl 4-oxopentanoate with dibutylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:

Ethyl 4-oxopentanoate+DibutylchlorosilaneBaseDibutyl(ethyl)silyl 4-oxopentanoate+HCl\text{Ethyl 4-oxopentanoate} + \text{Dibutylchlorosilane} \xrightarrow{\text{Base}} \text{this compound} + \text{HCl} Ethyl 4-oxopentanoate+DibutylchlorosilaneBase​Dibutyl(ethyl)silyl 4-oxopentanoate+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help maintain the anhydrous conditions required for the reaction and improve the overall yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Dibutyl(ethyl)silyl 4-oxopentanoate can undergo various chemical reactions, including:

    Oxidation: The silyl ether group can be oxidized to form silanols.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The silyl ether group can be substituted with other nucleophiles in the presence of fluoride ions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of the ester group.

    Substitution: Tetra-n-butylammonium fluoride (TBAF) is often used to facilitate the substitution of the silyl ether group.

Major Products Formed

    Oxidation: Silanols and carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various silyl-substituted compounds depending on the nucleophile used.

Scientific Research Applications

Dibutyl(ethyl)silyl 4-oxopentanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Dibutyl(ethyl)silyl 4-oxopentanoate involves the reactivity of its silyl ether and ester functional groups. The silyl ether group can be cleaved under acidic or basic conditions, releasing the protected alcohol or carboxylic acid. The ester group can undergo hydrolysis or reduction, leading to the formation of alcohols or carboxylic acids. These reactions are facilitated by the presence of specific reagents and conditions that target the functional groups .

Comparison with Similar Compounds

Table 1: Physicochemical Properties of Ethyl Esters

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Solubility Characteristics Key Applications
Ethyl 4-oxopentanoate 539-88-8 C₇H₁₂O₃ 144.17 206 Water-soluble, miscible in oxygenated solvents Pharmaceuticals, flavoring
Ethyl acetate 141-78-6 C₄H₈O₂ 88.11 77 Highly polar, miscible in most solvents Solvents, coatings
Ethyl butanoate 105-54-4 C₆H₁₂O₂ 116.16 121 Limited water solubility Food flavoring
Ethyl 2-methylpropanoate 97-62-1 C₆H₁₂O₂ 116.16 109 Low polarity, organic solvents Fragrances, solvents
Ethyl 3-methylbutanoate 108-64-5 C₇H₁₄O₂ 130.19 156 Hydrophobic Fruit flavors

Key Observations:

Functional Group Influence : The ketone group in ethyl levulinate enhances its polarity compared to simpler esters like ethyl acetate, improving solubility in polar solvents .

Boiling Point Trends: Longer carbon chains (e.g., ethyl 3-methylbutanoate) increase molecular weight and boiling points, but the presence of a ketone in ethyl levulinate elevates its boiling point disproportionately (206°C) .

Applications: While ethyl acetate and ethyl butanoate dominate industrial solvents and food additives, ethyl levulinate’s ketone group enables niche roles in drug synthesis and specialty chemicals .

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